Rimonabant

Catalog No.
S003444
CAS No.
168273-06-1
M.F
C22H21Cl3N4O
M. Wt
463.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimonabant

CAS Number

168273-06-1

Product Name

Rimonabant

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Solubility

2.00e-03 g/L

Synonyms

acomplia, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, rimonabant, Rimonabant Hydrochloride, SR 141716, SR 141716A, SR-141716A, SR141716, SR141716A, Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Description

The exact mass of the compound Rimonabant is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.00e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Age-Related Oxidative Stress and Inflammation

    Scientific Field: Physiology, Anatomy and Neuroscience

    Application Summary: Rimonabant has been studied for its potential implications on age-related oxidative stress and inflammation.

    Methods of Application: In the study, twenty-month-old female and male Wistar rats were divided into rimonabant-treated and aging control (untreated) groups.

    Results: Two weeks of low dose rimonabant treatment significantly reduced the cardiac ROS via boosting of the antioxidant defense mechanisms as regards the HO system, and the SOD and glutathione content. Consistently, the age-related inflammatory response was alleviated.

Treatment of Obesity

    Scientific Field: Endocrinology and Metabolism

    Application Summary: Rimonabant has been used as a treatment for obesity.

    Methods of Application: Rimonabant is administered orally, typically at a dose of 20 mg once daily.

    Results: Clinical studies have shown that rimonabant 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control.

Control of Body Mass Index

Control of Glycemic in Type 2 Diabetes

Rimonabant is a synthetic compound recognized primarily as an inverse agonist for the cannabinoid receptor type 1 (CB1). It was developed for clinical use as an anti-obesity medication and marketed under the trade names Acomplia and Zimulti. Initially approved in Europe in 2006, it was withdrawn in 2008 due to severe psychiatric side effects, including depression and anxiety, which raised concerns regarding its safety profile. Rimonabant is notable for being the first selective CB1 receptor antagonist, designed to counteract the effects of cannabinoid agonists such as tetrahydrocannabinol (THC) .

Rimonabant's mechanism of action hinges on its interaction with the CB1 receptor. This receptor is found throughout the body, including the brain, and plays a role in regulating appetite, energy expenditure, and reward processing []. By blocking CB1 receptor activation, Rimonabant aimed to suppress appetite and increase feelings of satiety, leading to weight loss [].

The primary chemical reaction involving rimonabant is its binding to the CB1 receptor, where it acts as an inverse agonist. This binding leads to a decrease in appetite and energy intake. The chemical formula for rimonabant is C22H21Cl3N4O, and its structure includes multiple functional groups that facilitate its interaction with the CB1 receptor .

Key Reactions:

  • Binding Reaction: Rimonabant binds to the CB1 receptor, leading to altered signaling pathways that reduce appetite.
  • Metabolism: Rimonabant undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, resulting in various metabolites that may also exhibit biological activity .

Rimonabant's biological activity is primarily characterized by its role as an inverse agonist at the CB1 receptor. This action results in:

  • Appetite Suppression: Reduces food intake by modulating neuropeptide signaling pathways.
  • Weight Loss: Associated with significant reductions in body weight and fat mass in clinical trials.
  • Metabolic Effects: It has been shown to lower triglyceride levels and improve glycemic control, which could benefit metabolic syndrome patients .

The synthesis of rimonabant involves several steps that typically include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and cyclization.
  • Final Coupling Reaction: The key intermediates are then coupled to form the complete rimonabant molecule.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels .

Example Synthesis Pathway

text
Starting Material → Intermediate A → Intermediate B → Rimonabant

Rimonabant was primarily developed for:

  • Obesity Management: Intended for use as an anti-obesity agent.
  • Metabolic Disorders: Explored for potential benefits in managing diabetes and metabolic syndrome.
  • Smoking Cessation: Investigated for its potential role in reducing cravings associated with nicotine addiction .

Despite these applications, its market presence was short-lived due to safety concerns.

Rimonabant has been studied for its interactions with various receptors beyond CB1, including:

  • μ-opioid Receptor: Exhibits antagonistic properties, suggesting potential implications in pain management.
  • Other Cannabinoid Receptors: Studies indicate that rimonabant may interact with other cannabinoid receptors, influencing various physiological processes .

Notable Findings

  • Increased risk of psychiatric disorders was observed in patients taking rimonabant compared to controls.
  • Its effects on metabolic parameters were significant but accompanied by adverse psychological outcomes .

Rimonabant shares structural and functional similarities with several other compounds that act on cannabinoid receptors. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
DrinabantAntagonistCB1 receptor antagonistDeveloped specifically for obesity
TaranabantAntagonistCB1 receptor antagonistDesigned to minimize side effects
AM251Inverse AgonistSelective CB1 receptor inverse agonistResearch tool for studying endocannabinoid system
SR144528AntagonistSelective CB2 receptor antagonistFocused on immune modulation

Rimonabant is unique due to its initial clinical promise as a weight-loss drug and its specific inverse agonistic action on the CB1 receptor, which contrasts with other compounds that may have broader or different receptor profiles .

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

462.078094 g/mol

Monoisotopic Mass

462.078094 g/mol

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

RML78EN3XE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a BMI greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia.
As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

In the RIO-North America trial, 3040 patients were randomized to receive either placebo or one of two doses of rimonabant (5 mg or 20 mg per day). Patients taking 20 mg rimonabant had significant weigh loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo.

MeSH Pharmacological Classification

Anti-Obesity Agents

ATC Code

A08AX01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AX - Other antiobesity drugs
A08AX01 - Rimonabant

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

168273-06-1
158681-13-1

Absorption Distribution and Excretion

Undetermined

Metabolism Metabolites

Hepatic, CYP3A4 involved.

Wikipedia

Rimonabant

Biological Half Life

6 to 9 days with normal BMI and 16 days if BMI is greater than 30

Use Classification

Human drugs -> Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-09-12
[1]. Leite, C.E., Mocelin, C.A., Petersen, G.O., et al. Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. Pharmacol Rep 61 217-224 (2009).
[2]. Erdozain, A. M. et al. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: Evidence from postmortem human brain Biochemical Pharmacology (2012), 83(2), 260-268.
[3]. Heppenstall C, Bunce S, Smith JC. Relationships between glucose, energy intake and dietary composition in obese adults with type 2 diabetes receiving the cannabinoid 1 (CB1) receptor antagonist, rimonabant. Nutr J. 2012 Jul 23;11(1):50.
[4]. Seely KA, Brents LK, Franks LN, Rajasekaran M, Zimmerman SM, Fantegrossi WE, Prather PL. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: Implications for opioid/cannabinoid interaction studies. Neuropharmacology. 2012 Oct;63(5):905-15.
[5]. Mandhane S, Nayak P, Soni D, Jain S, Ashton JC, Rajamannar T. Induction of glucose intolerance by acute administration of rimonabant. Pharmacology. 2012;89(5-6):339-47.

Explore Compound Types